molecular formula C9H9BrN2O B13926237 5-Bromo-6-methoxy-2-methyl-2H-indazole

5-Bromo-6-methoxy-2-methyl-2H-indazole

Cat. No.: B13926237
M. Wt: 241.08 g/mol
InChI Key: JHAGYXYBHGOMJH-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-2-methyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds in DMSO under an O2 atmosphere . These methods generally provide good to excellent yields with minimal byproducts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. The use of catalysts such as copper or silver can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-6-methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,1-2H3

InChI Key

JHAGYXYBHGOMJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

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